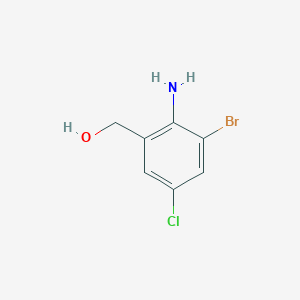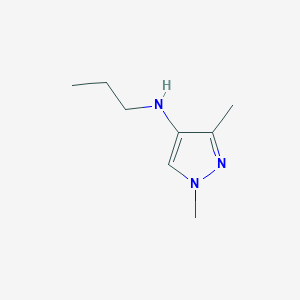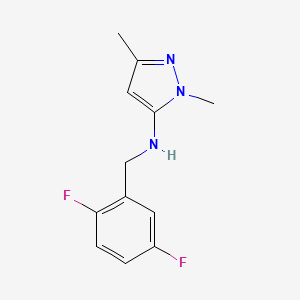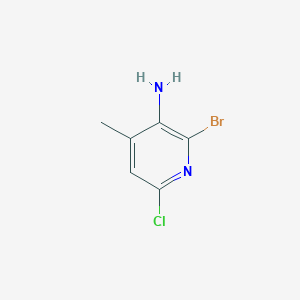
2-Amino-3-bromo-5-chlorobenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-5-chlorobenzyl Alcohol: is an organic compound with the molecular formula C7H7BrClNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-chlorobenzyl Alcohol typically involves the following steps:
Bromination: The starting material, 2-Amino-5-chlorobenzyl Alcohol, is brominated using bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3-position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-chlorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Amino-3-bromo-5-chlorobenzaldehyde or 2-Amino-3-bromo-5-chlorobenzoic acid.
Reduction: Formation of 2-Amino-3-bromo-5-chloroaniline.
Scientific Research Applications
2-Amino-3-bromo-5-chlorobenzyl Alcohol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-chlorobenzyl Alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino, bromo, and chloro groups allows for diverse interactions with molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzyl Alcohol: Similar structure but with an additional bromo group.
2-Amino-3-chloro-5-bromobenzyl Alcohol: Similar structure but with the positions of bromo and chloro groups swapped.
2-Amino-3,5-dichlorobenzyl Alcohol: Similar structure but with an additional chloro group.
Uniqueness
2-Amino-3-bromo-5-chlorobenzyl Alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
(2-amino-3-bromo-5-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 |
InChI Key |
KWUVRMMWUWYHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732255.png)


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
